

## IR spectrum analysis of 1-Butanol, 2,3-dimethyl-

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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-ol

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An objective analysis of the infrared (IR) spectra of 1-Butanol and its structural isomer, 2,3-dimethyl-2-butanol, provides key insights into their molecular structures. This guide compares their IR spectroscopic data, offering a detailed experimental protocol and a summary of their characteristic absorption bands.

## **Comparative Analysis of IR Spectra**

The IR spectra of 1-butanol and 2,3-dimethyl-2-butanol both exhibit the characteristic broad O-H stretching vibration indicative of alcohols.[1][2] However, significant differences arise in the C-O stretching and C-H bending regions, allowing for their clear differentiation.

Key Spectral Features of 1-Butanol:

- A prominent, broad absorption band for the O-H stretch is observed in the region of 3550-3230 cm<sup>-1</sup>, a feature broadened by intermolecular hydrogen bonding.[3]
- Strong sp<sup>3</sup> C-H stretching absorptions are present around 2900 cm<sup>-1</sup>.[1][3]
- A distinct C-O stretching vibration appears near 1073 cm<sup>-1</sup>.
- C-H bending vibrations are also noted between 1470 and 1370 cm<sup>-1</sup>.[3]

Key Spectral Features of 2,3-dimethyl-2-butanol:

- As a tertiary alcohol, it displays a characteristic broad O-H stretch.
- It exhibits strong C-H stretching absorptions from its multiple methyl groups.



• The C-O stretching band for tertiary alcohols typically appears in the 1210-1100 cm<sup>-1</sup> range.

The following table summarizes the principal IR absorption peaks for both compounds:

Functional Group	Vibration Type	1-Butanol (cm <sup>-1</sup> )	2,3-dimethyl-2- butanol (cm <sup>-1</sup> )	Peak Characteristic s
О-Н	Stretch	~3550 - 3230[3]	~3600 - 3200	Strong, Broad
C-H (sp³)	Stretch	~2900[1][3]	~2970	Strong
C-H	Bend	~1470 - 1370[3]	~1470, ~1370	Medium
C-O	Stretch	~1073[2]	~1210 - 1100[4]	Strong

# Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The provided data is typically obtained using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid samples.

#### Methodology:

- Instrument Preparation: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then air-dried.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
   This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Sample Application: A small drop of the liquid alcohol (1-butanol or 2,3-dimethyl-2-butanol) is
  placed onto the center of the ATR crystal to completely cover the sampling area.
- Spectrum Acquisition: The sample spectrum is then acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the

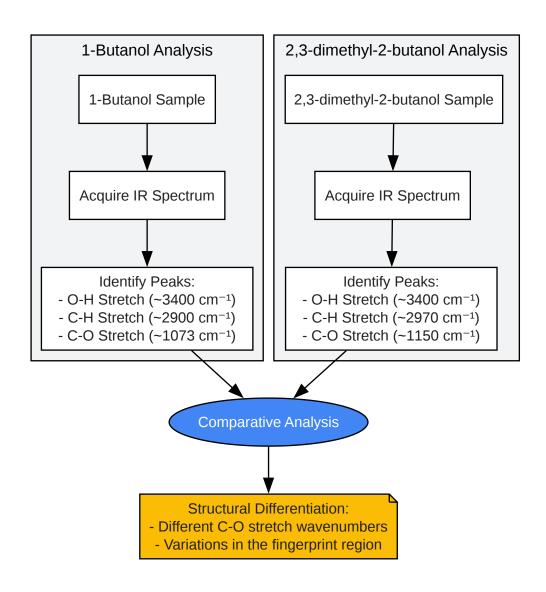


final IR spectrum of the compound.

 Data Analysis: The resulting spectrum is analyzed to identify the wavenumbers of the absorption peaks, which correspond to the vibrational frequencies of the functional groups within the molecule.

## **Visualization of the Comparative Workflow**

The following diagram illustrates the logical workflow for comparing the IR spectra of 1-butanol and 2,3-dimethyl-2-butanol.



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Caption: Workflow for the comparative IR spectral analysis.



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#### References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
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